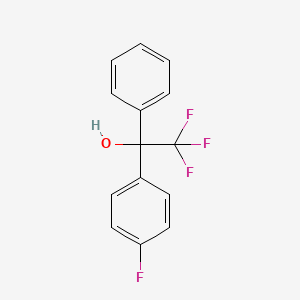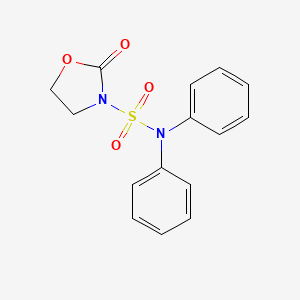
3-(Benzyloxy)-2-(bromomethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy)-2-(bromomethyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group at the third position and a bromomethyl group at the second position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-(bromomethyl)pyridine typically involves the bromination of 3-(benzyloxy)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-(Benzyloxy)-2-(bromomethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of benzoyl-substituted pyridine.
Reduction: Formation of piperidine derivatives.
科学的研究の応用
3-(Benzyloxy)-2-(bromomethyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Materials Science: Utilized in the preparation of functional materials, such as polymers and ligands for catalysis.
作用機序
The mechanism of action of 3-(Benzyloxy)-2-(bromomethyl)pyridine depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the benzyloxy group is converted to a benzoyl group through the transfer of oxygen atoms from the oxidizing agent.
類似化合物との比較
Similar Compounds
3-(Bromomethyl)pyridine: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
2-(Bromomethyl)pyridine:
3-(Benzyloxy)pyridine: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
Uniqueness
3-(Benzyloxy)-2-(bromomethyl)pyridine is unique due to the presence of both the benzyloxy and bromomethyl groups, which provide a combination of reactivity and functionality that is not found in the similar compounds listed above. This dual functionality makes it a valuable intermediate in organic synthesis and other research applications.
特性
分子式 |
C13H12BrNO |
|---|---|
分子量 |
278.14 g/mol |
IUPAC名 |
2-(bromomethyl)-3-phenylmethoxypyridine |
InChI |
InChI=1S/C13H12BrNO/c14-9-12-13(7-4-8-15-12)16-10-11-5-2-1-3-6-11/h1-8H,9-10H2 |
InChIキー |
ACVHIIQJDAAAED-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



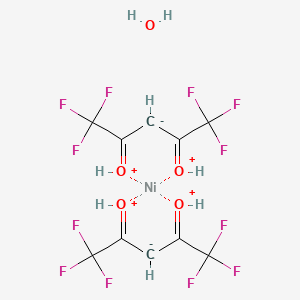
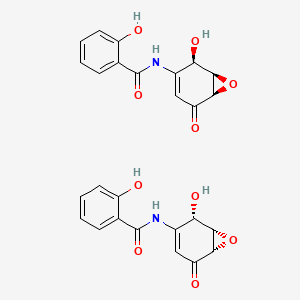
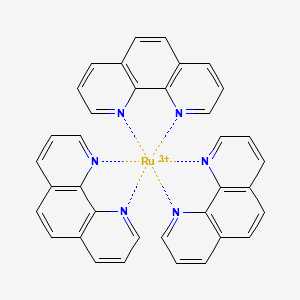
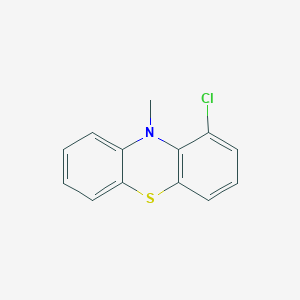

![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)




